4-Chloro-3-fluorophenyl cyclohexyl ketone
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Overview
Description
4-Chloro-3-fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a potent dissociative anesthetic that has been used extensively in medical and veterinary practice since its discovery in the 1960s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclohexane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-fluorophenyl cyclohexyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Utilized as an anesthetic in medical and veterinary practice.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenyl cyclohexyl ketone involves its interaction with the central nervous system. It acts as an NMDA receptor antagonist, blocking the action of glutamate, a neurotransmitter involved in pain perception and memory. This results in the dissociative anesthetic effects observed with this compound .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Another dissociative anesthetic with a similar structure and mechanism of action.
Phencyclidine (PCP): Shares similar pharmacological properties but has a different chemical structure.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar effects.
Uniqueness
4-Chloro-3-fluorophenyl cyclohexyl ketone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of chlorine and fluorine atoms in the phenyl ring contributes to its potency and effectiveness as an anesthetic .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPTZUKTNSLLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642599 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-24-9 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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